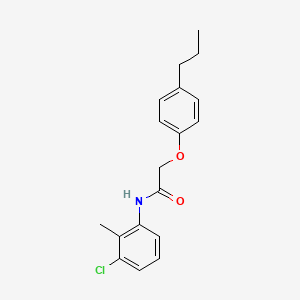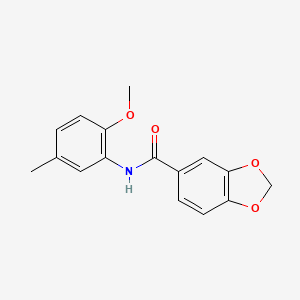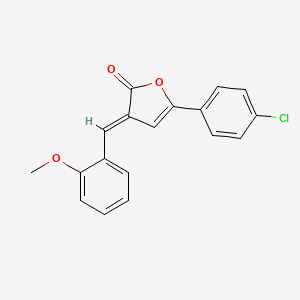
5,7-dibromo-8-quinolinyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, including those substituted with bromine atoms and carbamate groups, are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The synthesis, molecular structure, chemical reactions, and properties of these compounds are key areas of study to explore their potential uses further.
Synthesis Analysis
Synthesis approaches for quinoline derivatives often involve cyclization reactions, functional group transformations, and halogenation. For example, phenyl N-(8-quinolinyl)carbamate's reaction with sodium borohydride can lead to various dihydro and tetrahydro quinoline derivatives, illustrating the synthetic versatility of quinoline compounds (Saari et al., 1982).
Molecular Structure Analysis
Quinoline derivatives' molecular structures can be elucidated through techniques such as X-ray diffraction, NMR, and theoretical calculations. These studies reveal the geometric arrangements, conformations, and electronic structures critical for understanding the compound's reactivity and properties. For instance, dibenzyltin(IV) complexes with quinolinolato ligands have been characterized to determine their cis-octahedral arrangements around the tin atom, offering insights into the structural characteristics of quinoline derivatives (Baul et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including halogenation, nucleophilic substitutions, and complexation with metals, which significantly influence their chemical properties. These reactions can modify the compound's biological activity and solubility, among other properties. The synthesis of cis-bis quinolinolato diphenyltin(IV) complexes and their characterization underscores the chemical reactivity of quinoline derivatives, including their ability to form stable metal complexes (Baul et al., 2006).
Applications De Recherche Scientifique
Photophysical Applications
Quinoline and carbazole derivatives have been synthesized and characterized for their applications in organic light-emitting diodes (OLEDs). These compounds exhibit dual exciplex emission, which is crucial for developing simplified nondoped white OLEDs. The synthesized derivatives possess versatile exciplex-forming materials that exhibit significant photophysical properties, including high energy levels and ionization potentials, essential for OLED applications (Sych et al., 2019).
Catalytic and Synthetic Applications
Copper(II)-catalyzed reactions involving quinoline derivatives have demonstrated the potential for efficient remote sulfonylation, highlighting the environmental benefits and the generation of derivatives with significant yields. Such reactions are pivotal for developing novel synthetic pathways that are less unpleasantly odorous and more environmentally friendly (Xia et al., 2016).
Antitumor and Antimicrobial Properties
Copper(II) complexes involving quinolinonato-7-carboxamido derivatives have been identified as potent antitumor agents with broad spectra and selective effects. These complexes exhibit significant cytotoxicity against various human cancer cell lines, presenting a high selectivity index, which is crucial for the development of selective anticancer drugs (Křikavová et al., 2016).
Organoboron compounds featuring substituted 8-quinolinolates have been synthesized and investigated for their electroluminescent properties. These derivatives, characterized by extended conjugated chromophores, are vital for the advancement of luminescent materials used in electronic and photonic devices (Kappaun et al., 2006).
Anticorrosive Applications
Quinoline derivatives have been evaluated for their anti-corrosion performance on mild steel in acidic media, showcasing their potential as efficient corrosion inhibitors. The study provides a comprehensive investigation into the electrochemical and surface interaction mechanisms of these compounds, offering insights into developing new anticorrosive materials (Douche et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXCSZSGLDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-quinolinyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)



![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)